5-methyl-4,4-bis(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-2-phenylpyrazol-3-one

Description

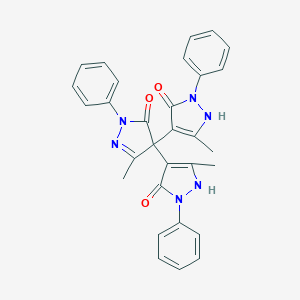

5-Methyl-4,4-bis(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-2-phenylpyrazol-3-one is a complex pyrazolone derivative characterized by a central pyrazol-3-one core substituted at the 4-position with two identical 5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl groups and a phenyl group at the 2-position.

Properties

IUPAC Name |

5-methyl-4,4-bis(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-2-phenylpyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26N6O3/c1-19-25(27(37)34(31-19)22-13-7-4-8-14-22)30(21(3)33-36(29(30)39)24-17-11-6-12-18-24)26-20(2)32-35(28(26)38)23-15-9-5-10-16-23/h4-18,31-32H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYDYOXAYRKBBID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C3(C(=NN(C3=O)C4=CC=CC=C4)C)C5=C(NN(C5=O)C6=CC=CC=C6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4,4-bis(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-2-phenylpyrazol-3-one typically involves multi-step organic reactions. A common synthetic route includes:

Formation of Pyrazole Rings: The initial step involves the synthesis of the pyrazole rings. This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

Coupling Reactions: The pyrazole rings are then coupled with phenyl groups through electrophilic aromatic substitution reactions.

Final Assembly: The final step involves the condensation of the intermediate products to form the target compound. This step often requires specific catalysts and controlled reaction conditions to ensure the correct assembly of the pyrazole rings.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-methyl-4,4-bis(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-2-phenylpyrazol-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyrazole nitrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction could produce pyrazole alcohols or amines.

Scientific Research Applications

5-methyl-4,4-bis(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-2-phenylpyrazol-3-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-methyl-4,4-bis(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-2-phenylpyrazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s multiple pyrazole rings allow it to form stable complexes with metal ions, which can modulate the activity of metalloenzymes or disrupt metal-dependent biological processes.

Comparison with Similar Compounds

Key Observations :

- The target compound’s bis-pyrazolone architecture introduces significant steric bulk, likely reducing solubility in polar solvents compared to simpler analogs like 5-methyl-2-phenylpyrazol-3-one .

- Hybrid derivatives, such as the indole-containing pyrazolone in , exhibit diversified pharmacophoric motifs but lack the symmetry of the target compound.

Inferred Physicochemical Properties

- Thermal Stability : Increased molecular weight and rigid bis-pyrazolone structure may improve thermal stability relative to smaller derivatives like 5-methyl-2-phenylpyrazol-3-one .

Research Implications and Gaps

Further studies are needed to:

- Optimize synthesis protocols for scalability.

- Evaluate solubility, stability, and bioactivity profiles.

- Conduct comparative crystallographic analyses using SHELX or ORTEP to elucidate structure-property relationships .

Biological Activity

5-Methyl-4,4-bis(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-2-phenylpyrazol-3-one, a complex organic compound, has garnered attention in scientific research for its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C30H26N6O3 and features multiple pyrazole rings, which are known for their diverse biological activities. The unique structure allows it to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C30H26N6O3 |

| Molecular Weight | 542.56 g/mol |

| Density | 1.28 g/cm³ |

| Boiling Point | 592.6 °C |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of pyrazole derivatives under controlled conditions, often utilizing catalysts and specific solvents to enhance yield and purity.

Biological Evaluation

Research has indicated that compounds containing the pyrazole moiety exhibit various biological activities, including:

- Anticancer Activity : Several studies have demonstrated that pyrazole derivatives can inhibit the growth of cancer cells. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with IC50 values indicating potent activity in the low micromolar range .

- Anti-inflammatory Properties : Pyrazole derivatives are also being investigated for their anti-inflammatory effects. Some studies suggest that they can inhibit pro-inflammatory cytokines and pathways involved in inflammation .

The mechanisms through which this compound exerts its biological effects may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer proliferation or inflammation.

- Receptor Modulation : Interaction with cellular receptors may alter signaling pathways that lead to apoptosis in cancer cells.

- Antioxidant Activity : Some studies suggest that pyrazole derivatives can scavenge free radicals, contributing to their protective effects against oxidative stress .

Case Studies

- Anticancer Activity : A study reported that a structurally similar pyrazole compound exhibited significant cytotoxicity against various cancer cell lines (e.g., A549 and MCF7) with IC50 values ranging from 0.067 µM to 42.30 µM . This indicates a strong potential for further development as an anticancer agent.

- Anti-inflammatory Effects : Another investigation highlighted the anti-inflammatory properties of pyrazole derivatives, demonstrating their ability to reduce inflammation markers in vitro and in vivo models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.